molecular formula C18H19Cl2N3O3 B8367687 6,8-Dichloro-1-cyclopropyl-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid

6,8-Dichloro-1-cyclopropyl-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid

Cat. No. B8367687
M. Wt: 396.3 g/mol
InChI Key: DJNIAASUUUJNCK-UHFFFAOYSA-N
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Patent
US04703047

Procedure details

The product from Example C is reacted with 2-methyl-piperazine analogously to Example B1 to give 6,8-dichloro-1cyclopropyl-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid of melting point 288°-291° C. (with decomposition).
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([Cl:13])[C:11]=1F)[N:8]([CH:14]1[CH2:16][CH2:15]1)[CH:7]=[C:6]([C:17]([OH:19])=[O:18])[C:5]2=[O:20].[CH3:21][CH:22]1[CH2:27][NH:26][CH2:25][CH2:24][NH:23]1>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([Cl:13])[C:11]=1[N:26]1[CH2:25][CH2:24][NH:23][CH:22]([CH3:21])[CH2:27]1)[N:8]([CH:14]1[CH2:16][CH2:15]1)[CH:7]=[C:6]([C:17]([OH:19])=[O:18])[C:5]2=[O:20]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(C(=CN(C2=C(C1F)Cl)C1CC1)C(=O)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NCCNC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(C(=CN(C2=C(C1N1CC(NCC1)C)Cl)C1CC1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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